4-(Tert-butyldimethylsilyloxy)benzyl chloride
Description
Properties
IUPAC Name |
tert-butyl-[4-(chloromethyl)phenoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClOSi/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDKXUIASJWQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463806 | |
| Record name | 4-(TERT-BUTYLDIMETHYLSILYLOXY)BENZYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138585-09-8 | |
| Record name | 4-(TERT-BUTYLDIMETHYLSILYLOXY)BENZYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Silylation of 4-Hydroxybenzyl Alcohol
The phenolic hydroxyl group of 4-hydroxybenzyl alcohol is selectively protected using TBDMS chloride. The reaction proceeds via nucleophilic substitution, where the deprotonated phenoxide attacks the electrophilic silicon center of TBDMSCl.
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Reagents : TBDMSCl (1.2 equiv), imidazole (1.5 equiv)
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature : 0–25°C under inert atmosphere
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Reaction Time : 4–12 hours
Yield : 85–92% (isolated)
Purity : >95% (HPLC)
Chlorination of the Benzylic Alcohol
The intermediate 4-(TBDMS-oxy)benzyl alcohol is treated with thionyl chloride (SOCl₂) to convert the primary alcohol to the corresponding chloride.
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Reagents : SOCl₂ (3.0 equiv), catalytic DMF (0.1 equiv)
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Solvent : DCM
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Temperature : Reflux (40°C)
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Reaction Time : 2–4 hours
Yield : 78–85%
Byproducts : SO₂ and HCl (gaseous, removed under reduced pressure)
Alternative Synthetic Routes
One-Pot Protection-Chlorination
A streamlined approach combines silylation and chlorination in a single reactor, reducing purification steps. However, competing reactions may reduce yield.
Conditions :
Radical Chlorination of 4-(TBDMS-Oxy)Toluene
Direct side-chain chlorination of 4-(TBDMS-oxy)toluene using Cl₂ gas and a radical initiator (e.g., AIBN) under UV light.
Challenges :
Comparative Performance of Methods
| Method | Steps | Key Reagents | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|---|
| Stepwise Protection | 2 | TBDMSCl, SOCl₂ | 0–40°C, inert gas | 76–85 | >95 | High |
| One-Pot | 1 | TBDMSCl, SOCl₂ | Reflux, 4h | 65–70 | 90 | Moderate |
| Radical Chlorination | 1 | Cl₂, AIBN, UV light | 60°C, 6h | 50–60 | 85 | Low |
Critical Research Findings
Regioselectivity in Silylation
The phenolic hydroxyl group (pKa ~10) is significantly more acidic than the benzylic alcohol (pKa ~15), enabling selective silylation at the para position. Base choice is critical: imidazole outperforms triethylamine in minimizing bis-silylation.
Stability of the TBDMS Group
The TBDMS ether remains intact under chlorination conditions (SOCl₂, DCM, 40°C). However, prolonged exposure to HCl gas at >60°C leads to partial cleavage (<5% degradation).
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate silylation but complicate SOCl₂ compatibility. DCM balances reactivity and compatibility, enabling high yields without side reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyldimethylsilyloxy)benzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is 4-(tert-butyldimethylsilyloxy)benzyl alcohol.
Scientific Research Applications
Role as a Protecting Group
The TBDMS group is frequently employed as a protecting group for alcohols due to its high stability and ease of removal. This stability is crucial in complex organic syntheses where selective protection and deprotection are necessary. The following points summarize its advantages:
- Hydrolytic Stability : The TBDMS ether is approximately 10^4 times more stable to hydrolysis compared to other silyl ethers, making it suitable for reactions involving moisture-sensitive compounds .
- Selective Deprotection : TBDMS groups can be selectively removed under mild conditions, allowing for the preservation of other functional groups during synthetic transformations .
- Compatibility : The TBDMS group shows compatibility with various reaction conditions and functional groups, facilitating its use in diverse synthetic pathways.
Silylation Reactions
TBDMS-benzyl chloride is often used in silylation reactions to convert alcohols into TBDMS ethers. This transformation is pivotal in organic synthesis, particularly for the following reasons:
- High Yield and Selectivity : The use of imidazole as a catalyst in conjunction with TBDMS-Cl has been shown to yield high conversions of alcohols to their corresponding silyl ethers .
- Regioselectivity : In some cases, TBDMS-benzyl chloride has been utilized in regioselective cyclotrimerization reactions, demonstrating its effectiveness in forming complex structures from simpler precursors .
Applications in Pharmaceutical Chemistry
TBDMS-benzyl chloride plays a significant role in the synthesis of pharmaceutical compounds. Its applications include:
- Synthesis of Heterocycles : It serves as an intermediate in the preparation of various heterocyclic compounds, which are essential in drug development .
- Building Block for Complex Molecules : The compound has been utilized as a building block for synthesizing optically active α-amino acids and other biologically relevant molecules .
Synthesis of Optically Active Compounds
A notable application of TBDMS-benzyl chloride was demonstrated in the synthesis of optically active α-amino acids via a multi-step synthesis involving TBDMS-protected intermediates. The process highlighted the compound's utility in achieving high enantioselectivity during key transformations .
Development of Serine Protease Inhibitors
Research has shown that TBDMS-benzyl chloride can be used in the synthesis of aryl o-aroylbenzoates, which act as serine protease inhibitors. This application underscores its relevance in medicinal chemistry and drug design .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Protecting Group | High hydrolytic stability; selective deprotection under mild conditions |
| Silylation Reactions | Conversion of alcohols to TBDMS ethers; regioselective cyclotrimerization |
| Pharmaceutical Chemistry | Intermediate for heterocycles; building block for optically active compounds |
| Case Studies | Synthesis of α-amino acids; development of serine protease inhibitors |
Mechanism of Action
The mechanism of action of 4-(tert-butyldimethylsilyloxy)benzyl chloride involves the formation of a stable silyl ether linkage with alcohols and phenols. The tert-butyldimethylsilyl group provides steric protection, preventing unwanted side reactions. The chloride group acts as a leaving group, facilitating nucleophilic substitution reactions. The stability of the silyl ether linkage allows for selective deprotection under mild conditions, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Reactivity and Stability
- TBDMS Group Advantages : The TBDMS ether in this compound offers superior stability in basic and oxidizing environments compared to hydroxyl or benzyloxy groups, minimizing side reactions during synthesis . However, it is readily cleaved by fluoride sources (e.g., TBAF) or acidic conditions, enabling controlled deprotection .
- Steric Effects : The tert-butyl group in 4-tert-butylbenzyl chloride introduces significant steric hindrance, slowing nucleophilic attacks compared to the less bulky TBDMS analogue .
- Electronic Effects : Electron-donating groups (e.g., methoxy in 4-methoxybenzyl chloride) enhance the electrophilicity of the benzyl chloride, whereas the TBDMS group exerts a moderate electron-withdrawing effect due to the silicon-oxygen bond .
Biological Activity
4-(Tert-butyldimethylsilyloxy)benzyl chloride (CAS Number: 138585-09-8) is a compound of significant interest in organic and medicinal chemistry. It features a tert-butyldimethylsilyloxy group, which enhances its stability and reactivity, making it a valuable reagent in the synthesis of various biologically active molecules. This article explores the biological activity associated with this compound, focusing on its synthesis, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₂₁ClOSi
- Molecular Weight : 256.84 g/mol
- Structure : The compound consists of a benzyl chloride moiety with a tert-butyldimethylsilyloxy group, which contributes to its hydrolytic stability and reactivity in organic synthesis.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl chloride with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This method allows for selective protection of hydroxyl groups in alcohols or phenols, crucial for subsequent synthetic steps. The yield can reach approximately 78% under optimized conditions.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Tert-butylbenzyl chloride | C₁₁H₁₅Cl | Lacks silyl protection; used primarily for polymerization |
| Tert-butyldimethylsilyl ether | C₈H₁₈O₂Si | Commonly used as a protecting group; less stable |
| Benzyl chloromethyl ether | C₉H₁₁ClO | No silyl functionality; used in simpler alkylation |
| This compound | C₁₃H₂₁ClOSi | Versatile as both a protecting group and reactive intermediate |
Case Studies
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Synthesis and Application in Drug Development :
- Research has demonstrated that derivatives of silyl ethers can enhance drug efficacy by improving solubility and stability in biological systems. For instance, studies involving similar compounds have led to the development of new anti-cancer agents by modifying their chemical structure to improve interaction with target proteins .
- Antioxidant Activity Assessment :
Q & A
Q. What are the optimal storage conditions for 4-(tert-butyldimethylsilyloxy)benzyl chloride to prevent decomposition?
- Methodological Answer: The compound should be stored under anhydrous conditions in a tightly sealed, moisture-resistant container, preferably under an inert gas (e.g., argon or nitrogen) to minimize hydrolysis. Storage temperatures should be maintained between 2–8°C to reduce thermal degradation. Contamination with water or protic solvents must be avoided, as the tert-butyldimethylsilyl (TBDMS) group is highly susceptible to cleavage under acidic or basic conditions. Regular monitoring via <sup>1</sup>H NMR or TLC is recommended to assess stability during long-term storage .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer: A typical synthesis involves the silylation of 4-hydroxybenzyl alcohol or its derivatives. For example:
Protect the hydroxyl group of 4-hydroxybenzyl alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or DMAP in a dry aprotic solvent (e.g., DMF or dichloromethane) under nitrogen .
Convert the alcohol to the chloride using thionyl chloride (SOCl2) or PCl5 in anhydrous conditions. Excess reagents should be removed under reduced pressure, and the product purified via column chromatography (silica gel, hexane/ethyl acetate).
Q. How can the purity of this compound be reliably assessed?
- Methodological Answer: Combine analytical techniques:
- <sup>1</sup>H NMR : Identify characteristic peaks (e.g., TBDMS protons at ~0.1–0.3 ppm, benzyl chloride protons at ~4.5–5.0 ppm).
- TLC : Use silica plates with a non-polar mobile phase (e.g., hexane:ethyl acetate = 9:1) and visualize with UV or iodine staining.
- FT-IR : Confirm the presence of C-Cl (~550–750 cm<sup>-1</sup>) and Si-O (~1250 cm<sup>-1</sup>) stretches.
Advanced Research Questions
Q. How do catalyst systems influence the reactivity of this compound in Friedel-Crafts alkylation?
- Methodological Answer: The choice of Lewis acid catalysts (e.g., TiCl4, FeCl3) significantly impacts reaction efficiency. For example:
- TiCl4 : Enhances electrophilicity of the benzyl chloride, promoting alkylation with electron-rich arenes (e.g., 4-tert-butyltoluene) at 0–25°C. However, excess TiCl4 may lead to side reactions (e.g., dimerization).
- FeCl3 : A milder catalyst suitable for moisture-sensitive substrates. Optimize molar ratios (e.g., 1:1.2 substrate:catalyst) to balance reactivity and selectivity. Monitor by <sup>1</sup>H NMR or GC-MS to detect byproducts .
Q. What strategies mitigate competing side reactions during nucleophilic substitutions with this compound?
- Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states without hydrolyzing the TBDMS group.
- Temperature Control : Lower temperatures (e.g., –20°C) reduce elimination pathways.
- Additives : Introduce catalytic amounts of DMAP or Hünig’s base to accelerate substitution while suppressing silyl group cleavage. Validate reaction pathways via <sup>13</sup>C NMR kinetic studies .
Q. How does the TBDMS group affect the compound’s stability under varying pH conditions?
- Methodological Answer: Conduct stability studies by:
Dissolving the compound in buffered solutions (pH 1–13) and monitoring degradation via HPLC or <sup>29</sup>Si NMR.
Observing rapid cleavage under acidic (pH < 2, e.g., HCl) or basic (pH > 10, e.g., NaOH) conditions due to Si-O bond hydrolysis. Neutral aqueous conditions (pH 6–8) show slower degradation but still require caution. Data should guide reaction workup (e.g., avoid aqueous bases during extraction) .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer:
- DFT Calculations : Model transition states to evaluate activation barriers for SN<sup>2</sup> vs. SN<sup>1</sup> pathways. Focus on the electron-withdrawing effect of the TBDMS group on the benzyl chloride’s electrophilicity.
- Molecular Dynamics Simulations : Predict solvent effects on reaction trajectories. Compare with experimental kinetic data to validate models .
Data Contradictions and Troubleshooting
Q. How to resolve discrepancies in reported yields for arylalkylation reactions using this compound?
- Methodological Answer:
- Variable Control : Ensure consistent substrate purity (e.g., residual moisture in TBDMS-protected compounds drastically lowers yields).
- Catalyst Purity : Use freshly distilled TiCl4 or FeCl3, as oxidized catalysts reduce efficacy.
- Reaction Monitoring : Employ in situ IR or Raman spectroscopy to detect intermediate formation and optimize reaction times. Cross-reference with literature protocols to identify critical variables (e.g., stoichiometry, solvent drying methods) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
